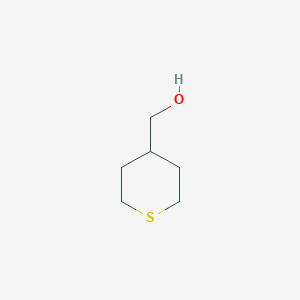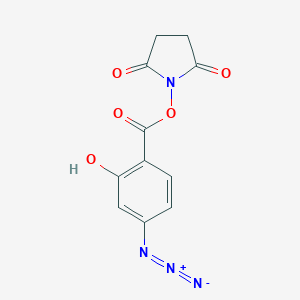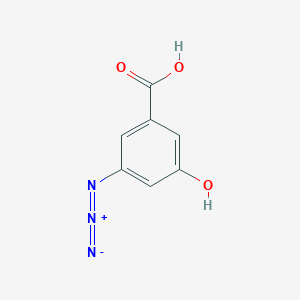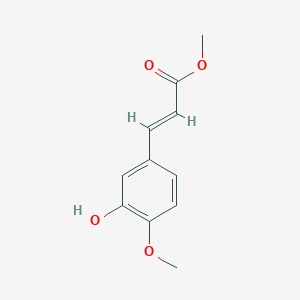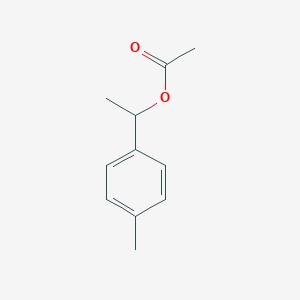
alpha,4-Dimethylbenzyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,4-Dimethylbenzyl acetate, also known as DMBA, is a synthetic compound commonly used in scientific research. It is a colorless liquid with a strong odor and is often used as a fragrance in perfumes and personal care products. DMBA is widely studied due to its unique properties and potential applications in various fields.
Mécanisme D'action
Alpha,4-Dimethylbenzyl acetate acts as an agonist for the aryl hydrocarbon receptor (AhR), a transcription factor that plays a crucial role in cellular metabolism and detoxification. Activation of AhR by alpha,4-Dimethylbenzyl acetate leads to the induction of cytochrome P450 enzymes, which play a key role in the metabolism of xenobiotics and endogenous compounds.
Effets Biochimiques Et Physiologiques
Alpha,4-Dimethylbenzyl acetate has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage, oxidative stress, and inflammation in cells and tissues. alpha,4-Dimethylbenzyl acetate exposure has also been linked to the development of cancer in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha,4-Dimethylbenzyl acetate is a widely used compound in scientific research due to its unique properties. It is relatively easy to synthesize and has a strong odor, making it useful in various applications. However, alpha,4-Dimethylbenzyl acetate is also known to be toxic and can cause skin irritation and respiratory problems in humans. Care should be taken when handling alpha,4-Dimethylbenzyl acetate in laboratory experiments.
Orientations Futures
There are several future directions for alpha,4-Dimethylbenzyl acetate research. One area of interest is the potential use of alpha,4-Dimethylbenzyl acetate as a biomarker for cancer diagnosis and treatment. alpha,4-Dimethylbenzyl acetate has also been studied for its potential use in insect control and as a pheromone in animal behavior studies. Further research is needed to fully understand the potential applications of alpha,4-Dimethylbenzyl acetate in various fields.
In conclusion, alpha,4-Dimethylbenzyl acetate is a synthetic compound widely used in scientific research due to its unique properties. It has been studied for its potential use as a biomarker for cancer diagnosis and treatment, as well as its applications in insect control and animal behavior studies. While alpha,4-Dimethylbenzyl acetate has advantages in laboratory experiments, care should be taken due to its toxic nature. Further research is needed to fully understand the potential applications of alpha,4-Dimethylbenzyl acetate in various fields.
Méthodes De Synthèse
Alpha,4-Dimethylbenzyl acetate can be synthesized through several methods, including the Friedel-Crafts acylation of toluene with acetic anhydride and aluminum chloride. This method involves the reaction of toluene with acetic anhydride and aluminum chloride to form alpha,4-Dimethylbenzyl acetate and acetic acid. Other methods include the reaction of benzyl chloride with sodium acetate and acetic anhydride or the reaction of benzyl alcohol with acetic anhydride and sulfuric acid.
Applications De Recherche Scientifique
Alpha,4-Dimethylbenzyl acetate is widely used in scientific research due to its unique properties. It has been used as a scent lure in insect traps, as a pheromone in animal behavior studies, and as a fragrance in perfumes and personal care products. alpha,4-Dimethylbenzyl acetate has also been studied for its potential use as a biomarker for cancer diagnosis and treatment.
Propriétés
Numéro CAS |
19759-40-1 |
|---|---|
Nom du produit |
alpha,4-Dimethylbenzyl acetate |
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-(4-methylphenyl)ethyl acetate |
InChI |
InChI=1S/C11H14O2/c1-8-4-6-11(7-5-8)9(2)13-10(3)12/h4-7,9H,1-3H3 |
Clé InChI |
HOKHCDLSYKTSOU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C)OC(=O)C |
SMILES canonique |
CC1=CC=C(C=C1)C(C)OC(=O)C |
Autres numéros CAS |
19759-40-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



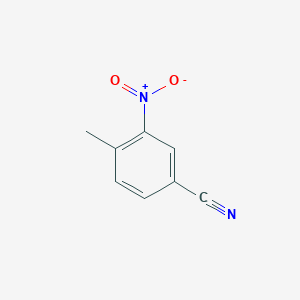

![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)
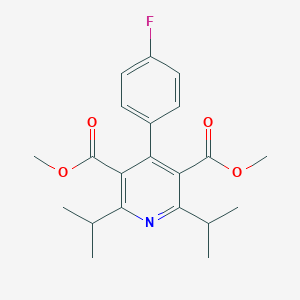
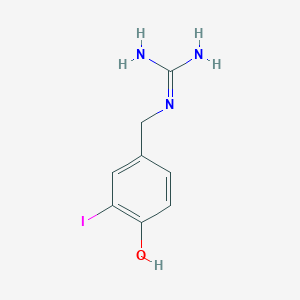
![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)
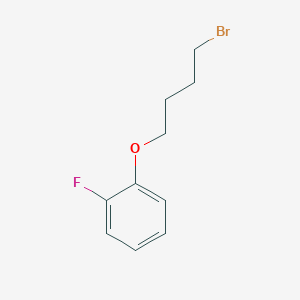
![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)
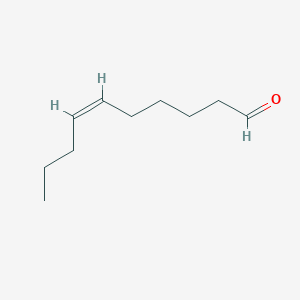
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-](/img/structure/B17201.png)
